molecular formula C11H23NO2 B2492740 (S)-2-Aminoundecanoic acid CAS No. 1254251-27-8

(S)-2-Aminoundecanoic acid

Cat. No. B2492740
CAS RN: 1254251-27-8
M. Wt: 201.31
InChI Key: HASUJDLTAYUWCO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Aminoundecanoic acid, also known as (S)-2-AUA, is a naturally occurring amino acid that is found in the seeds of the leguminous plant, Lupinus angustifolius. It is a non-proteinogenic amino acid, which means that it is not used in the synthesis of proteins. However, (S)-2-AUA has been found to have a number of interesting properties that make it a valuable compound for scientific research.

Scientific Research Applications

Enhancing Antimicrobial Peptide Activity

(S)-2-Aminoundecanoic acid has been shown to improve the biological activity of antimicrobial peptides. Specifically, incorporating this amino acid into the peptide sequence of anoplin significantly increased its activity against Escherichia coli and Staphylococcus aureus. This modification not only enhanced the antimicrobial properties but also retained selectivity towards microbial membranes (Slootweg et al., 2013).

Solubility Control in Carbon Nanotubes

This compound has been used to modify the solubility of carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs). By varying the length of the hydrocarbon side chain, the solubility of these SWNTs in water over a range of pH levels was effectively controlled. This underscores the versatility of this compound in nanotechnological applications (Zeng et al., 2005).

Applications in Ultrathin Film Technology

The compound has been used in the development of ultrathin films composed of titanium dioxide nanoparticles and polyallylamine hydrochloride. These films, which incorporate 11-aminoundecanoic acid, have been characterized for their optical and electrical properties, demonstrating potential applications in advanced material sciences (Cassagneau et al., 2000).

Biodegradable Polyesteramide Synthesis

This compound plays a crucial role in the synthesis of biodegradable polyesteramides. When combined with ε-caprolactone, it contributes to the creation of copolymers with varied melting temperatures and thermal degradation properties, which are important for the development of environmentally-friendly materials (Qian et al., 2003).

Corrosion Inhibition

This compound has also demonstrated effectiveness as an inhibitor of general corrosion in carbon steel, particularly in hydrochloric acid environments. Its ability to adsorb onto steel surfaces and form a protective layer illustrates its potential in industrial applications, especially in the prevention of metal degradation (Ghareba et al., 2015).

Bio-based Polyamide Synthesis

This compound is instrumental in the synthesis of bio-based polyamide 11, a technopolymer derived from castor oil. Its use in creating star-shaped polyamide structures affects the rheological behavior of the synthesized samples, indicating its significance in modifying material properties for various applications (Martino et al., 2014).

Hydrolytic Degradation of Polyesteramides

Further, the hydrolytic degradation behavior of biodegradable polyesteramide copolymers based on this compound was studied. This research provides valuable insights into the environmental degradation processes of these materials, which is crucial for assessing their sustainability and lifecycle impacts (Qian et al., 2004).

properties

IUPAC Name

(2S)-2-aminoundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASUJDLTAYUWCO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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